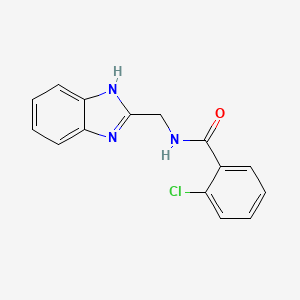

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide

Description

N-(1H-Benzimidazol-2-ylmethyl)-2-chlorobenzamide is a benzimidazole-derived compound featuring a 2-chlorobenzamide group linked to the benzimidazole core via a methylene (-CH2-) bridge. The compound's synthesis likely involves coupling 2-chlorobenzoic acid derivatives with 2-aminomethylbenzimidazole precursors, employing reagents like EDCI/HOBt for amide bond formation .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15(20)17-9-14-18-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGSKWIWBJWNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(aminomethyl)benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and benzimidazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as triethylamine.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted benzimidazole derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the benzimidazole ring.

Hydrolysis: Products include benzoic acid and benzimidazole derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, physical properties, and biological relevance of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide with structurally related compounds:

Key Observations

Substituent Position Effects :

- The 2-chloro substituent in the target compound and 1.2d () introduces steric and electronic effects distinct from the 3-chloro () and 4-bromo () analogs. For example, the 2-chloro group may hinder rotational freedom, affecting binding to hydrophobic pockets in enzymes .

Linker Flexibility :

- The methylene (-CH2-) linker in the target compound provides moderate flexibility compared to the ethyl (-CH2CH2-) group in N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide (). Longer linkers may improve solubility but reduce target affinity due to entropic penalties .

Heterocycle Core Differences :

- Replacing benzimidazole with benzothiazole (as in 1.2d ) alters π-π stacking and hydrogen-bonding capabilities. Benzothiazoles often exhibit stronger antimicrobial activity due to increased lipophilicity .

This modification could be exploited in chelation therapy or enzyme inhibition .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Target of Action

this compound primarily targets human glucokinase (GK) , functioning as an allosteric activator . This activation enhances the glycolysis pathway, leading to significant hypoglycemic effects, which may have implications for diabetes management .

Mode of Action

The compound's interaction with GK promotes increased glucose utilization, thereby lowering blood sugar levels. This mechanism positions it as a potential therapeutic agent for conditions characterized by impaired glucose metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's structure allows it to penetrate bacterial cell membranes effectively, enhancing its efficacy .

Antiviral Activity

In addition to its antimicrobial effects, this compound has demonstrated antiviral activity in vitro. Studies have shown that it can inhibit viral replication in certain cell lines, suggesting its potential as an antiviral agent. The specific mechanisms through which it exerts these effects are still under investigation but may involve interference with viral entry or replication processes .

Anticancer Properties

This compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The compound's ability to disrupt microtubule assembly may contribute to its cytotoxic effects on cancer cells .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant hypoglycemic effects in diabetic models | In vivo animal studies |

| Study 2 | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) assays |

| Study 3 | Showed promising anticancer activity with IC50 values lower than standard treatments | MTT assay on various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via condensation of 2-chlorobenzoyl chloride with benzimidazole derivatives under reflux conditions. For example, coupling 2-chlorobenzamide with a benzimidazole precursor (e.g., 2-(1H-benzimidazol-2-yl)propan-2-amine) in a polar aprotic solvent like N-methylpyrrolidone (NMP) at 170–175°C yields the target compound. Reaction optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride), using catalysts like pyridine, and post-reaction purification via silica gel chromatography (n-hexane/EtOAc gradients). Yields can reach ~85% under optimized conditions .

Q. How should NMR spectroscopy be utilized to confirm the structural integrity of this compound?

- Methodological Answer : ¹H NMR analysis in DMSO-d₆ or CDCl₃ is critical. Key signals include aromatic protons (δ 7.2–7.6 ppm for benzimidazole and 2-chlorobenzamide moieties), NH protons (δ ~10.3 ppm for benzimidazole NH), and methylene protons linking the benzimidazole and benzamide groups (δ ~4.2–4.5 ppm). ¹³C NMR should confirm carbonyl (C=O) at ~165–170 ppm and aromatic carbons. Discrepancies in splitting patterns or unexpected peaks may indicate incomplete coupling or byproducts .

Q. What thermal and spectroscopic characterization methods are recommended for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition typically above 200°C .

- Differential Thermal Analysis (DTA) : Identifies phase transitions (e.g., melting points ~125–160°C) .

- Fluorescence Spectroscopy : Useful if the compound exhibits fluorescence due to conjugated aromatic systems (e.g., λₑₓ = 280–320 nm, λₑₘ = 400–450 nm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for benzimidazole-chlorobenzamide hybrids in biological studies?

- Methodological Answer :

- Functional Group Modifications : Introduce substituents (e.g., hydroxyl, methoxy) on the benzamide or benzimidazole rings to assess effects on bioactivity. For example, hydroxyl groups at the meta position of benzamide enhance anti-inflammatory activity .

- Crystallographic Studies : Use X-ray diffraction (via SHELX software ) to correlate molecular packing with activity. For instance, bulky tert-butyl groups on benzamide may sterically hinder target binding .

- Comparative Analysis : Compare activity data (e.g., IC₅₀ values) with structurally similar compounds like N-(2-aminoethyl)-2-chlorobenzamide derivatives .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. The B3LYP functional with a 6-31G(d,p) basis set is recommended for accuracy .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify binding modes and affinity trends .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?

- Methodological Answer :

- Control Experiments : Verify assay conditions (e.g., pH, solvent effects) and purity of the compound (via HPLC ≥95% ).

- Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., cell line variability, incubation time).

- Cross-Validation : Replicate studies using orthogonal methods (e.g., in vitro vs. in vivo models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.